4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Description
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a poly-substituted benzamide derivative characterized by a central benzamide scaffold with multiple aromatic substituents. Key structural features include:
- A 4-bromo substituent on the central phenyl ring.
- 2-(2-chlorobenzoyl) and 4-benzoyl groups, contributing to steric bulk and hydrophobicity.
Properties
IUPAC Name |
4-benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17BrClNO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDZOCYYMAHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Amidation: The formation of the amide bond between the benzoyl and phenyl groups.
These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has been studied for its potential biological activities:
- Antimicrobial Activity: Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of electron-withdrawing and electron-donating groups enhances their inhibitory effects on bacterial strains.
- Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines or enzymes, suggesting its utility in treating inflammatory conditions .
- Anticancer Potential: Preliminary studies have shown that similar benzamide derivatives possess anticancer activity against various cell lines, including A549 lung cancer cells . The mechanism often involves the modulation of molecular targets like tyrosine kinases through in silico methods.
Pharmaceutical Development
The compound serves as a precursor in the synthesis of several therapeutic agents:
- Anxiolytic and Anticonvulsant Drugs: Its structural components are instrumental in developing medications aimed at anxiety and seizure disorders .
- Novel Drug Formulations: Ongoing research is exploring new formulations based on this compound to enhance efficacy and reduce side effects compared to existing treatments.
Chemical Manufacturing
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications.
Agricultural Chemicals
The compound's derivatives are also being investigated for use as agrochemicals, potentially serving as herbicides or fungicides due to their biological activity against plant pathogens .
Mechanism of Action
The mechanism of action of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key Observations :
Key Observations :
Crystallographic and Structural Insights
- 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits two molecules (A and B) per asymmetric unit, with bond angles differing from the methoxy-substituted analog 4MNB due to steric and electronic effects of the nitro group .
- Software Tools : Structures were refined using SHELXL and visualized via Mercury , highlighting packing patterns and void spaces critical for solid-state stability .
Biological Activity
4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H12BrClN2O2 and features both bromine and chlorine substituents on its benzene rings, which significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance lipophilicity and modulate interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's mode of action is hypothesized to involve:
- Hydrophobic Interactions : The aromatic rings facilitate strong hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
- Hydrogen Bonding : The amide group can form hydrogen bonds with target biomolecules, influencing their activity.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity : Preliminary investigations suggest that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
- Antimicrobial Properties : Some benzamide derivatives have demonstrated antibacterial activity. Research indicates that modifications in the structure can enhance efficacy against specific bacterial strains .
Case Studies
- Antitumor Studies : A study evaluated the effects of several benzamide derivatives, including those structurally related to this compound. Results indicated that certain substitutions led to enhanced cytotoxicity against cancer cells, suggesting a potential pathway for drug development .
- Antimicrobial Testing : In another investigation, various benzamide derivatives were synthesized and tested for their antibacterial properties. While none surpassed the efficacy of standard antibiotics like ampicillin, certain derivatives exhibited promising results at specific concentrations .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-Bromophenyl)-2-chloro-benzamide | Lacks additional bromine | Moderate antibacterial activity |
| 4-Bromo-N-(2-methylphenyl)benzamide | Contains a methyl group | Antitumor properties noted |
| 4-Chloro-N-(4-bromophenyl)benzamide | Chlorine instead of bromine | Lower cytotoxicity compared |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Chlorination : Introduction of chlorine to the phenyl ring.
- Amidation : Formation of the amide bond between the benzoyl and phenyl groups.
These reactions are performed under controlled conditions to ensure high yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
